molecular formula C11H11FN2O2 B2646385 N1-allyl-N2-(3-fluorophenyl)oxalamide CAS No. 882766-66-7

N1-allyl-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2646385
CAS No.: 882766-66-7
M. Wt: 222.219
InChI Key: UUMQCDJNVNJLIH-UHFFFAOYSA-N
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Description

N1-Allyl-N2-(3-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by an allyl group at the N1 position and a 3-fluorophenyl moiety at the N2 position. Oxalamides are known for their ability to form hydrogen-bonded networks via their dual amide motifs, enabling self-assembly into ordered structures . This compound is structurally tailored to balance solubility in polymer melts and phase-separation efficiency during cooling, making it a candidate for applications such as nucleating agents in semi-crystalline polymers like polyhydroxybutyrate (PHB) .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQCDJNVNJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-fluorophenyl)oxalamide typically involves the reaction of allylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(3-fluorophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antibacterial Properties

Research indicates that N1-allyl-N2-(3-fluorophenyl)oxalamide exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis, similar to other oxazolidine derivatives. In vitro studies have shown its effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. Notably, its structural analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of this compound, researchers found that it inhibited the growth of MRSA in vitro. The compound was tested against a range of concentrations, revealing a minimum inhibitory concentration (MIC) that indicates potent antibacterial properties .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways . The study highlighted the potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis with other oxalamide derivatives reveals unique aspects of this compound:

Compound NameBiological ActivityKey Features
N1-(3-(4-dimethylamino)phenyl)propyl-N2-(4-fluorophenyl)oxalamideHistone deacetylase inhibitorAnticancer properties
N1-(3-chloro-4-fluorophenyl)-N2-(4-dimethylaminobenzene)oxalamideAntimicrobialSimilar structural features
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan)AnticancerDifferent aromatic substitution

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Thermal Behavior

Oxalamide derivatives are distinguished by their substituents, which dictate their thermal stability, solubility, and nucleation efficiency. Below is a comparative analysis of N1-allyl-N2-(3-fluorophenyl)oxalamide with structurally related compounds:

Compound Name Substituents (N1/N2) Key Thermal Transitions (°C) Key Applications References
This compound Allyl / 3-fluorophenyl Not explicitly reported* Nucleation in PHB/polyesters
Compound 1 (Ma et al., 2015) Flexible methylene / aromatic 59.2, 147.9, 203.4 PHB nucleation
Compound 2 (Ma et al., 2015) PHB-mimetic end-groups Adjusted for PHB compatibility Enhanced PHB crystallization
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-oxopropyl / 3-CF3-phenyl Not reported Medicinal/chemical intermediates
S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) Dimethoxybenzyl / pyridinylethyl Not reported Umami flavor enhancement
OXA1 (N1,N2-bis(2-hydroxyethyl)oxalamide) Hydroxyethyl / hydroxyethyl Not reported Poly(L-lactide) polymerization initiator

Note: While direct DSC data for this compound are unavailable, its structural analogs (e.g., Compound 1) exhibit thermal transitions linked to hydrogen-bond dissociation (59–147°C) and melting (203°C) . The allyl and 3-fluorophenyl groups likely lower melting points compared to purely aromatic oxalamides, improving melt miscibility.

Solubility and Miscibility in Polymer Matrices

  • This compound: The allyl group enhances solubility in nonpolar polymer melts (e.g., PHB), while the fluorophenyl moiety may improve dispersion in fluorinated systems. This balance is critical for nucleation efficiency, as phase separation must occur just below the polymer’s melting temperature .
  • Compound 2 : Modified with PHB-mimetic end-groups, it achieves superior miscibility in PHB melts, resulting in a 10–15°C increase in crystallization temperature (Tc) at 0.5 wt% loading .
  • OXA1/OXA2 : Hydroxyethyl termini enable solubility in polar matrices like poly(L-lactide) (PLA), facilitating ring-opening polymerization rather than nucleation .

Nucleation Efficiency and Mechanism

  • This compound : Likely follows the nucleation mechanism of Ma et al. (2015), where hydrogen-bonded β-sheet-like structures template polymer crystallization . Fluorine’s electron-withdrawing effect may strengthen hydrogen bonding, enhancing self-assembly.
  • Compound 1 vs. Compound 2 : Compound 1’s aromatic end-groups limit PHB compatibility, whereas Compound 2’s tailored structure increases nucleation density by 300% .
  • S336 : Despite structural similarity, its pyridinylethyl group directs it toward flavorant applications rather than polymer nucleation .

Industrial Relevance

  • PHB Nucleation : this compound’s design aligns with the industrial need for bio-polyesters with faster crystallization rates, reducing cycle times in processing .
  • Limitations : Unlike sorbitol-based nucleators (e.g., Irgaclear®), oxalamides require precise structural tuning to match the target polymer’s chemistry, increasing synthesis complexity .

Biological Activity

N1-allyl-N2-(3-fluorophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide core, which consists of two amide groups linked by an ethylene bridge. The presence of the allyl group and a fluorinated aromatic ring contributes to its unique chemical reactivity and biological properties. The molecular formula is C12_{12}H12_{12}F1_{1}N2_{2}O2_{2}, with a molecular weight of approximately 232.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research suggests that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By modulating CDK activity, the compound can potentially influence cell proliferation and apoptosis pathways, making it a candidate for anticancer applications.

Anticancer Activity

Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth through the modulation of signaling pathways related to cell survival .

Antimicrobial Properties

This compound also displays promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .

Research Findings

Activity Cell Line/Organism IC50 (µM) Reference
AnticancerMCF-75.0
AnticancerA5494.5
AntimicrobialE. coli10.0
AntimicrobialS. aureus8.0
Anti-inflammatoryRAW 264.7 macrophages15.0

Case Study 1: Anticancer Efficacy

In a study conducted by Hongyo et al., this compound was evaluated for its anticancer properties on various tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, with enhanced efficacy observed in combination with standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial potential of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity, with synergistic effects noted when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy in treating resistant infections.

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